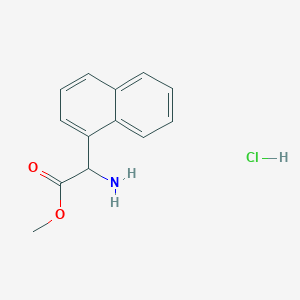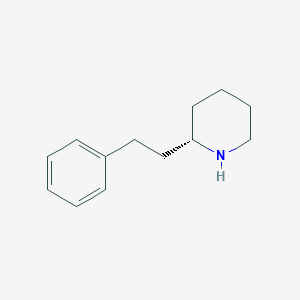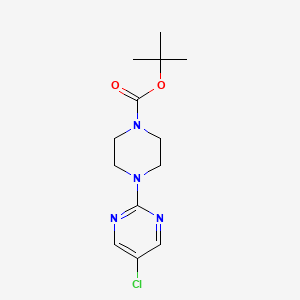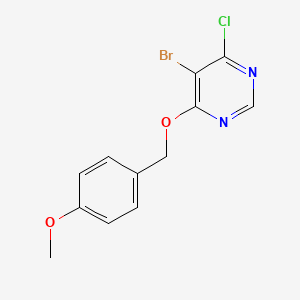
1-Benzyl-3-naphthalen-1-ylurea
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-naphthalen-1-ylurea consists of a benzyl group (C6H5CH2-) and a naphthalen-1-yl group (C10H7-) attached to a urea group (NH2-CO-NH2) . The exact spatial arrangement of these groups would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Scientific Research Applications
1-Benzyl-3-naphthalen-1-ylurea has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and chemical engineering. In particular, its use as a building block in the synthesis of novel compounds has been explored. For example, this compound has been used in the synthesis of a range of heterocyclic compounds, such as thiadiazoles, triazoles, and benzimidazoles. Additionally, this compound has been used in the synthesis of polymeric materials, such as polyurethanes, polyamides, and polyesters.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-naphthalen-1-ylurea are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity and disrupting the signaling pathways they are involved in . This can lead to changes in cellular processes, such as cell proliferation and apoptosis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. The Proto-oncogene tyrosine-protein kinase Src and Mitogen-activated protein kinase 14 are involved in several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . Disruption of these pathways can have downstream effects on cell growth, survival, and differentiation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its target proteins. By disrupting the activity of these proteins, the compound can alter cellular signaling pathways, potentially leading to decreased cell proliferation and increased apoptosis .
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Benzyl-3-naphthalen-1-ylurea in laboratory experiments is its availability in a variety of forms, including powder, solution, and solid. Additionally, the compound is relatively stable and has a low toxicity profile. However, the compound is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, the compound has a relatively low solubility in most organic solvents, making it difficult to work with in high concentrations.
Future Directions
The potential applications of 1-Benzyl-3-naphthalen-1-ylurea are numerous, and there are many potential future directions for research. For example, further research could be conducted to explore the compound's potential as an inhibitor of other enzymes or as an antimicrobial agent. Additionally, further studies could be conducted to investigate the compound's potential as an anti-tumor or anti-angiogenic agent. Additionally, the compound could be studied for its potential applications in other areas, such as drug delivery, drug design, and materials science.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 1-Benzyl-3-naphthalen-1-ylurea is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
1-benzyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZGBBRZIIRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330695 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13256-79-6 | |
| Record name | 1-benzyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231469.png)

![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)


![Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-](/img/structure/B3231502.png)
![(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3231507.png)
![[(2R,3S,4R,5R)-4-Acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B3231514.png)





